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Introduction

The reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) holds immense
promise for regenerative medicine, disease modeling, and drug discovery. While the
expression of key transcription factors (Oct4, Sox2, KlIf4, and Myc) has been the cornerstone of
this process, chemical reprogramming using small molecules offers a non-integrative, highly
controllable, and more easily standardizable alternative. SGC-CBP30, a potent and selective
inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP)
and p300, has emerged as a key facilitator in this field. These application notes provide a
comprehensive overview of the use of SGC-CBP30 in the chemical reprogramming of somatic
cells, including its mechanism of action, protocols for its application, and expected outcomes.

SGC-CBP30 enhances reprogramming efficiency by targeting the epigenetic machinery that
maintains somatic cell identity. By inhibiting the CBP/p300 bromodomains, SGC-CBP30
disrupts the reading of acetylated lysine residues on histones, leading to a decrease in the
expression of somatic-specific genes.[1][2] This action is particularly effective during the initial
stages of reprogramming, helping to overcome a critical barrier to the acquisition of
pluripotency.[1][2] Studies have shown that SGC-CBP30 can increase reprogramming
efficiency by 2-3 fold on its own and by over 10-fold when used in combination with other small
molecules, such as DOTLL inhibitors.[1][2] Furthermore, its inclusion can enable the generation
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of iPSCs with a reduced number of exogenous transcription factors, for instance, using only
OCT4 and SOX2.[1][2]

Mechanism of Action

SGC-CBP30 is a highly specific acetyl-lysine competitive inhibitor targeting the bromodomains
of CBP and p300.[1][2] These two proteins are histone acetyltransferases that act as
transcriptional co-activators, playing a crucial role in regulating gene expression. The
bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones, a
key step in maintaining open chromatin structure and active transcription of lineage-specific
genes.

By competitively inhibiting this interaction, SGC-CBP30 prevents the recruitment of the
CBP/p300 coactivator complex to enhancers and promoters of somatic genes. This leads to a
reduction in histone H3 lysine 27 acetylation (H3K27Ac) and a decrease in chromatin
accessibility at these sites, ultimately resulting in the downregulation of genes that define the
somatic cell's identity, such as the master mesenchymal transcription factor PRRX1.[1] This
targeted suppression of the somatic gene expression program facilitates the transition towards
a pluripotent state. It is important to note that while bromodomain inhibition is beneficial, the
catalytic activity of CBP/p300 is still required for the induction of pluripotency genes.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing SGC-CBP30 in
cellular reprogramming contexts.

Table 1: SGC-CBP30 Potency and Selectivity

Cellular .. .
. Selectivity Selectivity
IC50 (in EC50
Target . over over Reference
vitro assay) (NanoBRET
BRD4(1) BRD4(2)
assay)
CBP 21 nM 0.28 uM >40-fold >250-fold [3][4]
p300 38 nM Not Reported  Not Reported  Not Reported  [3][5]
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Table 2: Efficacy of SGC-CBP30 in Enhancing Reprogramming Efficiency

Fold
Reprogram SGC-CBP30 )
. . Increasein
ming Cell Type Concentrati . Notes Reference
. Efficiency
Cocktail on
(vs. control)
Human SGC-CBP30
OSKM _ 0.5uM 2-3 fold [1][2]
Fibroblasts used alone.
Synergistic
OSKM + Human effect with
_ . 0.5uM >10 fold [1]12]
iDOTILL Fibroblasts DOT1L
inhibition.
Enabled
Human Significant reprogrammi
oS _ 0.5 um ) _ [1]
Fibroblasts increase ng with only
two factors.
Part of a
Chemical multi-stage
_ Human _
Cocktail ] 2 uM chemical [6]
Fibroblasts )
(Stage 2) reprogrammi
ng protocol.

Experimental Protocols

The following are generalized protocols for the application of SGC-CBP30 in chemical

reprogramming experiments, based on published literature. Researchers should optimize these

protocols for their specific cell types and experimental conditions.

Protocol 1: Enhancement of Yamanaka Factor-Mediated

Reprogramming

This protocol describes the use of SGC-CBP30 to enhance the efficiency of reprogramming
initiated by the expression of Oct4, Sox2, Klf4, and Myc (OSKM).
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Materials:

Human somatic cells (e.qg., fibroblasts)

 Lentiviral or episomal vectors for OSKM expression

o Appropriate somatic cell culture medium (e.g., DMEM with 10% FBS)

e IPSC culture medium (e.g., mTeSR™1 or E8)

¢ SGC-CBP30 (stock solution in DMSO)

o Matrigel or other suitable extracellular matrix

e Tra-1-60 antibody for live staining of pluripotent colonies

Procedure:

o Cell Seeding: Seed human fibroblasts at an appropriate density in a 6-well plate.

o Transduction/Transfection: The following day, transduce or transfect the cells with OSKM
expression vectors.

 Induction of Reprogramming: After 24-48 hours, replace the medium with fresh somatic cell
medium supplemented with SGC-CBP30 at a final concentration of 0.5 uM. The final DMSO
concentration should not exceed 0.1%.

o Early Stage Treatment: Continue to culture the cells in the presence of SGC-CBP30 for the
first 7-14 days of the reprogramming process, changing the medium every 1-2 days.[1]

e Transition to iPSC Medium: Around day 7, switch to a suitable iPSC medium. Continue to
supplement with SGC-CBP30 until day 14 if a two-week treatment is desired.

» Colony Emergence: Monitor the plates for the emergence of iPSC-like colonies, typically
between days 14 and 28.

» Colony Identification and Isolation: Around day 21-28, identify pluripotent colonies by their
characteristic morphology and/or by live staining with an antibody against a pluripotency
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marker such as Tra-1-60. Manually pick and expand the colonies on a Matrigel-coated plate
in iPSC medium.

o Characterization: Fully characterize the resulting iPSC lines for the expression of
pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4), transgene silencing, and the
potential to differentiate into the three germ layers.[1]

Protocol 2: Component of a Multi-Stage Chemical
Reprogramming Cocktail

This protocol outlines the inclusion of SGC-CBP30 in a multi-stage, purely chemical
reprogramming process to generate human chemically induced pluripotent stem cells
(hCiPSCs).

Materials:

e Human fibroblasts

o Multi-stage chemical reprogramming media as described in Guan et al., 2022.
e SGC-CBP30 (stock solution in DMSO)

Procedure:

o Stage 1 (Dedifferentiation): Culture human fibroblasts in a medium containing a combination
of small molecules (e.g., CHIR99021, 616452, TTNPB, SAG, ABT-869, Y-27632) to induce
an intermediate plastic state.[6]

o Stage 2 (Induction of Hypomethylation and Proliferation): Transition the cells to a second
medium containing a different cocktail of small molecules. During this stage, supplement the
culture medium with 2 uM SGC-CBP30.[6] This stage aims to induce a hypomethylated state
and promote proliferation.

e Subsequent Stages: Follow the established multi-stage protocol, which typically involves
further medium changes to activate the pluripotency gene network and stabilize the
pluripotent state.[6]
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o Colony Isolation and Characterization: Isolate and expand the resulting hCiPSC colonies,

followed by thorough characterization as described in Protocol 1.[6]
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Caption: Mechanism of SGC-CBP30 in repressing somatic gene expression.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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